molecular formula C6H5BFNO B14575384 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole CAS No. 61172-54-1

2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole

Cat. No.: B14575384
CAS No.: 61172-54-1
M. Wt: 136.92 g/mol
InChI Key: CBNSJWHXLAATOV-UHFFFAOYSA-N
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Description

2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole typically involves the reaction of appropriate boron-containing precursors with fluorinated organic compounds. One common method involves the use of boronic acids or boronate esters, which react with fluorinated alcohols or amines under controlled conditions to form the desired benzoxazaborole ring structure. The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the formation of the heterocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxazaborole derivatives.

Scientific Research Applications

2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole involves its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include the inhibition of enzyme activity through the formation of covalent bonds with active site residues or the modulation of receptor activity through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-2,3-dihydro-1,3,2-benzoxazaborole include other benzoxazaborole derivatives and related heterocyclic compounds containing boron, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of fluorine and boron within the heterocyclic ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

61172-54-1

Molecular Formula

C6H5BFNO

Molecular Weight

136.92 g/mol

IUPAC Name

2-fluoro-3H-1,3,2-benzoxazaborole

InChI

InChI=1S/C6H5BFNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,9H

InChI Key

CBNSJWHXLAATOV-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2O1)F

Origin of Product

United States

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